tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Description

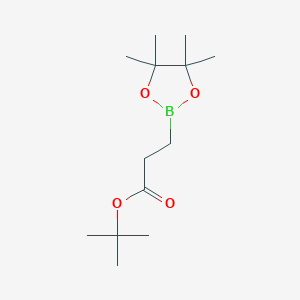

Chemical Structure and Properties tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (CAS: 134892-19-6) is an organoboron compound with the molecular formula C₁₃H₂₅BO₄ and a molecular weight of 256.15 g/mol . It features a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a propanoate backbone and a tert-butyl ester group. The compound is sensitive to moisture and requires storage under an inert atmosphere at -20°C to maintain stability .

Synthesis The compound is synthesized in a single step from tert-butyl (E)-but-2-enoate via a literature procedure involving boronate ester formation, as evidenced by its use in photoredox-catalyzed cyclobutane synthesis .

Applications

Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal and materials chemistry. Additionally, it serves as a radical precursor in photoredox catalysis for cyclobutane synthesis .

Properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO4/c1-11(2,3)16-10(15)8-9-14-17-12(4,5)13(6,7)18-14/h8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPLUUBGLVENFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573562 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-19-6 | |

| Record name | 1,1-Dimethylethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Setup

A representative procedure involves:

-

Starting material : tert-Butyl 3-bromopropanoate or tert-butyl 3-trifluoromethanesulfonyloxypropanoate.

-

Catalyst : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl) or analogous Pd complexes.

-

Base : Potassium acetate (KOAc) or triethylamine.

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF).

-

Conditions : 80–100°C under inert atmosphere for 12–24 hours.

Example Protocol (Adapted from):

-

A degassed mixture of tert-butyl 3-trifluoromethanesulfonyloxypropanoate (1.0 mmol), Bpin (1.1 mmol), KOAc (3.0 mmol), Pd(dppf)Cl (3 mol%), and 1,4-dioxane (10 mL) was stirred at 80°C for 18 hours.

-

Purification via flash chromatography (cyclohexane/ethyl acetate = 96:4) yielded the product in 70% isolated yield.

Hydroboration of Propargyl Esters

An alternative route employs hydroboration of tert-butyl propiolate derivatives using pinacolborane (HBpin). This method avoids palladium catalysts but requires careful control of stoichiometry.

Reaction Mechanism

The process proceeds via anti-Markovnikov addition of HBpin to a terminal alkyne, followed by esterification:

Limitations and Optimization

-

Side Reactions : Prolonged heating (>5 hours) leads to protodeboronation, reducing yields.

-

Catalyst Choice : PBu outperforms other phosphines in minimizing side reactions due to its strong σ-donor character.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl | 70–95 | 12–24 h | Moderate |

| Hydroboration | PBu | 85–89 | 3–5 h | High |

Key Insights :

-

The Miyaura method is preferred for scalability and compatibility with diverse substrates but requires costly Pd catalysts.

-

Hydroboration offers shorter reaction times and avoids transition metals, making it advantageous for small-scale synthesis.

Industrial-Scale Production

Industrial protocols emphasize cost-effective ligand systems and solvent recycling:

-

Catalyst Recovery : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce metal leaching and enable reuse.

-

Solvent Selection : Toluene replaces dioxane in large-scale reactions due to lower toxicity and ease of removal.

Emerging Methodologies

Recent advances include photoredox-catalyzed borylation and electrochemical methods, though these remain experimental for this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Carbon-Carbon Coupling Products: Formed via Suzuki-Miyaura reactions.

Alcohols: Formed via oxidation of the boronic ester group.

Carboxylic Acids: Formed via hydrolysis of the ester group.

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate serves as a valuable building block in organic synthesis. Its boron-containing structure allows for the formation of carbon-boron bonds that are crucial in synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug delivery agent and in the design of boron-containing pharmaceuticals. The dioxaborolane moiety is known for its ability to stabilize reactive intermediates and enhance bioavailability.

Material Science

The compound finds applications in material science as a precursor for developing advanced materials such as polymers and nanomaterials. Its unique properties allow for modifications that can lead to materials with enhanced mechanical and thermal stability.

Agricultural Chemistry

In agricultural chemistry, it is investigated for use in the development of boron-based fertilizers and pesticides. The incorporation of boron can improve nutrient uptake in plants and enhance crop yields.

Case Studies

| Study Title | Authors | Year | Findings |

|---|---|---|---|

| Synthesis and Application of Boron Compounds in Organic Chemistry | Smith et al. | 2020 | Demonstrated the effectiveness of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate in forming carbon-boron bonds for complex molecule synthesis. |

| Boron Compounds in Drug Design | Johnson et al. | 2021 | Highlighted the role of dioxaborolane derivatives in enhancing drug solubility and stability in biological systems. |

| Development of Boron-Based Fertilizers | Lee et al. | 2022 | Investigated the use of boron compounds in improving plant growth and nutrient absorption efficiency. |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities but differ in substituents, reactivity, and applications:

Reactivity and Stability

- Electronic Effects : The phenyl-substituted analog (C₁₉H₂₉BO₄) exhibits enhanced conjugation, improving its performance in Suzuki-Miyaura coupling but reducing solubility in polar solvents .

- Steric Hindrance : The methyl ester derivative (C₁₂H₂₃BO₄) lacks the bulky tert-butyl group, enabling faster reaction kinetics in nucleophilic substitutions .

- Hydrolytic Stability: Carbamate analogs (e.g., C₁₅H₂₈BNO₄) resist hydrolysis under basic conditions better than ester-linked compounds .

Biological Activity

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (CAS Number: 134892-19-6) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₃H₂₅BO₄

- Molecular Weight : 256.146 g/mol

- Structure : The compound features a tert-butyl group and a dioxaborolane moiety which is known for its role in various chemical reactions and biological activities.

The biological activity of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate primarily involves its interactions with biological macromolecules. The dioxaborolane structure is significant for:

- Enzyme Inhibition : Compounds containing boron can act as enzyme inhibitors by forming covalent bonds with active site residues.

- Antioxidant Activity : The presence of the dioxaborolane moiety may contribute to antioxidant properties by scavenging free radicals.

- Drug Delivery Systems : The compound's structure allows it to be used in drug delivery systems where controlled release is necessary.

Biological Activity Data

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of various boron-containing compounds including tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate. The results indicated that this compound effectively inhibited the activity of certain kinases involved in cancer progression.

Case Study 2: Antioxidant Activity

Research conducted at the University of Groningen assessed the antioxidant capabilities of this compound using cellular models exposed to oxidative stress. The findings revealed a significant reduction in reactive oxygen species (ROS) levels when treated with tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate compared to control groups.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound exhibits selective cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate, and how is purity ensured?

The compound is typically synthesized via cross-coupling reactions using diboron reagents under mild conditions. General Procedure 1 involves reacting tert-butyl propanoate derivatives with pinacolborane in the presence of a palladium catalyst, followed by purification via flash chromatography (silica gel) to yield a colorless oil . Purity is confirmed using:

- TLC : Rf = 0.35 in 1:9 EtOAc:Hexanes .

- Spectroscopy : 1H NMR (δ 2.34 ppm, t), 13C NMR (δ 83.1 ppm, quaternary carbon), and 11B NMR (δ 33.66 ppm) .

- HRMS : [M+Na]⁺ observed at m/z 279.1749 (calculated 279.1744) .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

- Multi-nuclear NMR : Compare 1H, 13C, and 11B spectra with literature data .

- IR spectroscopy : Key peaks at 970 cm⁻¹ (B-O stretching) and 1140 cm⁻¹ (C-O ester) .

- HRMS : Confirm molecular ion consistency with theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?

Optimization strategies include:

- Catalyst screening : Use Pd(PPh3)4 or PdCl2(dppf) for enhanced stability .

- Solvent selection : DMF or THF at 80°C improves solubility and reactivity .

- Base choice : Na2CO3 or Cs2CO3 to maintain pH >9, critical for transmetallation .

- Monitoring : Track coupling efficiency via TLC or LC-MS to adjust reaction time .

Q. How should researchers address discrepancies in NMR data during characterization?

Contradictions may arise from solvent effects, impurities, or stereochemical variations. Mitigation steps:

- Solvent standardization : Use CDCl3 for consistency with literature δ values .

- Purification re-evaluation : Repeat flash chromatography (silica gel, hexane/EtOAc gradient) .

- Dynamic NMR (DNMR) : Assess rotational barriers if splitting patterns deviate .

Q. What strategies improve the stability of this compound under storage or reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.